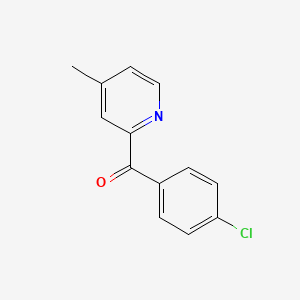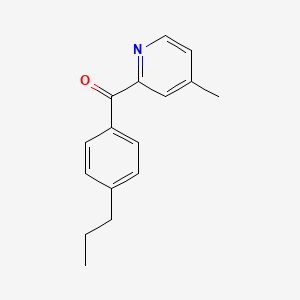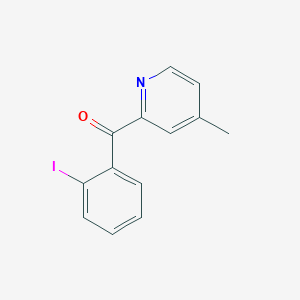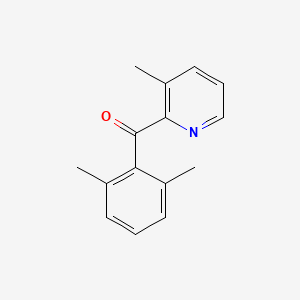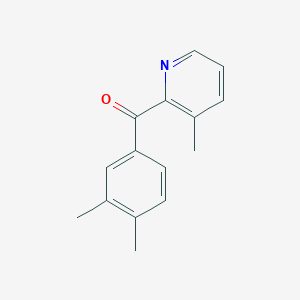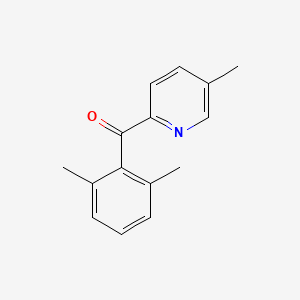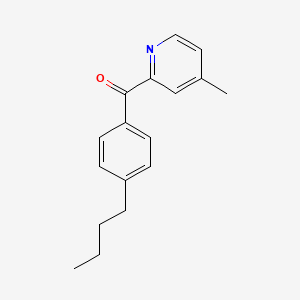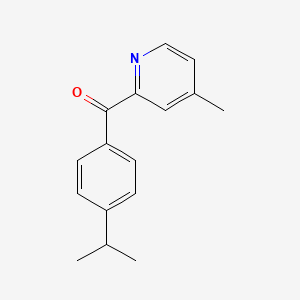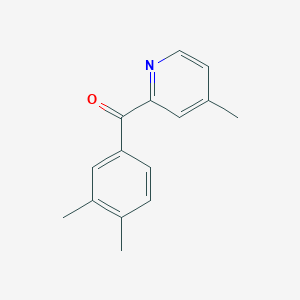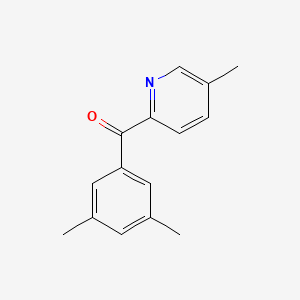
3-(3,4,5-Trifluorobenzoyl)pyridine
概要
説明
3-(3,4,5-Trifluorobenzoyl)pyridine is an organic compound with the molecular formula C12H6F3NO It is a derivative of pyridine, where the pyridine ring is substituted with a trifluorobenzoyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorobenzoyl)pyridine typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with pyridine in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used in this reaction include triethylamine or pyridine itself. The reaction proceeds as follows:
3,4,5-Trifluorobenzoyl chloride+Pyridine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
化学反応の分析
Types of Reactions
3-(3,4,5-Trifluorobenzoyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group in the trifluorobenzoyl moiety can be reduced to an alcohol or other reduced forms.
Oxidation Reactions: The pyridine ring can undergo oxidation to form N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Substitution Reactions: Products include various substituted derivatives of this compound.
Reduction Reactions: Products include reduced forms such as 3-(3,4,5-trifluorobenzyl)pyridine.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the pyridine ring.
科学的研究の応用
3-(3,4,5-Trifluorobenzoyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluorobenzoyl group can impart desirable properties to target molecules.
Biology: It may be used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It can be used in the development of advanced materials, including polymers and coatings with specific properties.
作用機序
The mechanism of action of 3-(3,4,5-Trifluorobenzoyl)pyridine depends on its specific application. In general, the trifluorobenzoyl group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)pyridine
- 3-(Trifluoromethyl)benzoylpyridine
- 3-(3,4-Difluorobenzoyl)pyridine
Uniqueness
3-(3,4,5-Trifluorobenzoyl)pyridine is unique due to the presence of three fluorine atoms on the benzoyl group. This trifluorination can significantly alter the compound’s chemical and physical properties, such as its lipophilicity, electronic effects, and reactivity. These unique properties make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
pyridin-3-yl-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO/c13-9-4-8(5-10(14)11(9)15)12(17)7-2-1-3-16-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPLYWRUAUXPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


